N-(4-Methyl-3,5-diphenyl-3H-thiazol-2-ylidene)-benzamide
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Overview
Description
N-(4-Methyl-3,5-diphenyl-3H-thiazol-2-ylidene)-benzamide is a synthetic organic compound with a molecular formula of C22H18N2S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-3,5-diphenyl-3H-thiazol-2-ylidene)-benzamide typically involves the condensation of 4-methyl-3,5-diphenylthiazol-2-amine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-3,5-diphenyl-3H-thiazol-2-ylidene)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
N-(4-Methyl-3,5-diphenyl-3H-thiazol-2-ylidene)-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Methyl-3,5-diphenyl-3H-thiazol-2-ylidene)-benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3,5-diphenyl-3H-thiazol-2-ylidene)-phenylamine
- 4-Methyl-3,5-diphenylthiazol-2-amine
- Benzoyl chloride derivatives
Uniqueness
N-(4-Methyl-3,5-diphenyl-3H-thiazol-2-ylidene)-benzamide is unique due to its specific structure, which combines a thiazole ring with a benzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications.
Properties
CAS No. |
1011794-29-8 |
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Molecular Formula |
C23H18N2OS |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-(4-methyl-3,5-diphenyl-1,3-thiazol-2-ylidene)benzamide |
InChI |
InChI=1S/C23H18N2OS/c1-17-21(18-11-5-2-6-12-18)27-23(25(17)20-15-9-4-10-16-20)24-22(26)19-13-7-3-8-14-19/h2-16H,1H3 |
InChI Key |
WCXNUUDVDSNLSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=NC(=O)C2=CC=CC=C2)N1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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